molecular formula C13H13BrN2O2 B14119944 2-Bromo-6-((4-methoxybenzyl)oxy)pyridin-3-amine

2-Bromo-6-((4-methoxybenzyl)oxy)pyridin-3-amine

Cat. No.: B14119944
M. Wt: 309.16 g/mol
InChI Key: ARNVZWOBCUNOKG-UHFFFAOYSA-N
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Description

2-Bromo-6-((4-methoxybenzyl)oxy)pyridin-3-amine is a heterocyclic compound that features a bromine atom, a methoxybenzyl group, and an amine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-((4-methoxybenzyl)oxy)pyridin-3-amine typically involves a multi-step process. One common method includes the following steps:

    Methoxybenzylation: The attachment of a methoxybenzyl group to the pyridine ring.

These reactions often require specific catalysts and conditions to proceed efficiently. For example, the bromination step may use bromine or N-bromosuccinimide (NBS) as the brominating agent, while the methoxybenzylation step may involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-((4-methoxybenzyl)oxy)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-((4-methoxybenzyl)oxy)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-((4-methoxybenzyl)oxy)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-((4-methoxyphenyl)oxy)pyridin-3-amine
  • 2-Bromo-6-((4-methoxybenzyl)oxy)quinolin-3-amine
  • 2-Bromo-6-((4-methoxybenzyl)oxy)thieno[3,2-b]pyridin-3-amine

Uniqueness

2-Bromo-6-((4-methoxybenzyl)oxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for developing new chemical entities with desired properties.

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

2-bromo-6-[(4-methoxyphenyl)methoxy]pyridin-3-amine

InChI

InChI=1S/C13H13BrN2O2/c1-17-10-4-2-9(3-5-10)8-18-12-7-6-11(15)13(14)16-12/h2-7H,8,15H2,1H3

InChI Key

ARNVZWOBCUNOKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC(=C(C=C2)N)Br

Origin of Product

United States

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